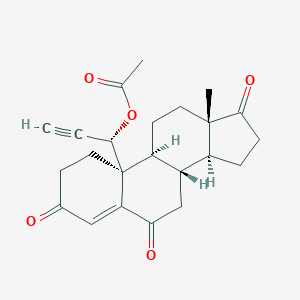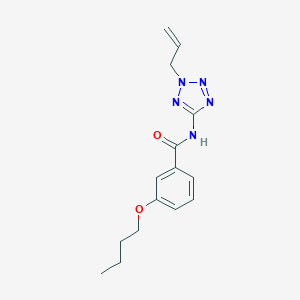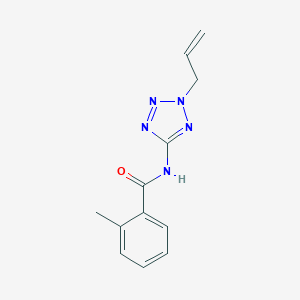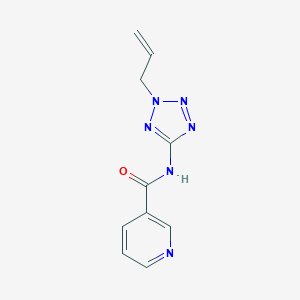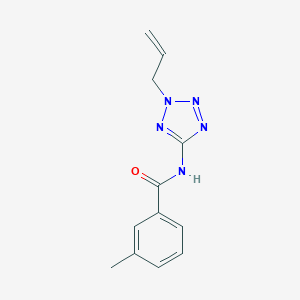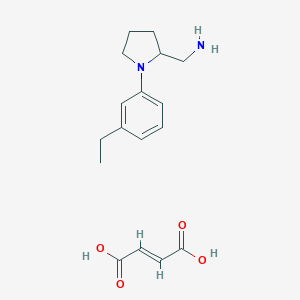
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate, also known as (-)-EPH, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including attention deficit hyperactivity disorder (ADHD), depression, and obesity. In
作用機序
The mechanism of action of (-)-EPH involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. By inhibiting the reuptake of these neurotransmitters, (-)-EPH increases their levels in the synaptic cleft, which leads to increased neurotransmission and enhanced cognitive and behavioral effects.
生化学的および生理学的効果
(-)-EPH has been shown to have several biochemical and physiological effects. In preclinical studies, (-)-EPH has been shown to increase locomotor activity, enhance cognitive performance, and reduce food intake. (-)-EPH has also been shown to increase heart rate and blood pressure, which are common physiological effects of stimulants.
実験室実験の利点と制限
(-)-EPH has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying the effects of dopamine, norepinephrine, and serotonin on behavior and cognition. One limitation is that it has a relatively short half-life, which makes it difficult to study its long-term effects on the brain and behavior.
将来の方向性
There are several future directions for research on (-)-EPH. One direction is to study its potential therapeutic applications in the treatment of various disorders, including ADHD, depression, and obesity. Another direction is to study its long-term effects on the brain and behavior, including its potential for abuse and addiction. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of (-)-EPH on neurotransmitter systems in the brain.
合成法
The synthesis of (-)-EPH involves the reaction of 3-ethylphenylacetone with ammonium acetate and formaldehyde in the presence of a reducing agent. The reaction produces a racemic mixture of the two enantiomers, which can be separated using chiral chromatography. The separated enantiomers can be converted into their respective fumarate salts by reacting them with fumaric acid.
科学的研究の応用
(-)-EPH has been studied for its potential therapeutic applications in the treatment of various disorders. In preclinical studies, (-)-EPH has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation. (-)-EPH has also been shown to increase the release of serotonin, another neurotransmitter that is involved in regulating mood and appetite.
特性
CAS番号 |
142469-95-2 |
|---|---|
製品名 |
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate |
分子式 |
C17H24N2O4 |
分子量 |
320.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;[1-(3-ethylphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C13H20N2.C4H4O4/c1-2-11-5-3-6-12(9-11)15-8-4-7-13(15)10-14;5-3(6)1-2-4(7)8/h3,5-6,9,13H,2,4,7-8,10,14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
DGTNLLWFPGXFSE-WLHGVMLRSA-N |
異性体SMILES |
CCC1=CC(=CC=C1)N2CCCC2CN.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
正規SMILES |
CCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
同義語 |
(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



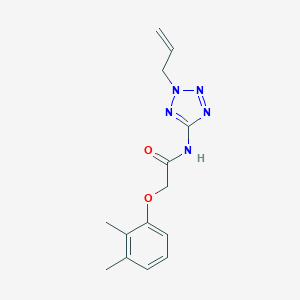
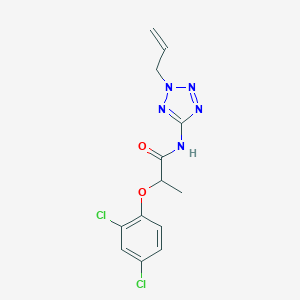
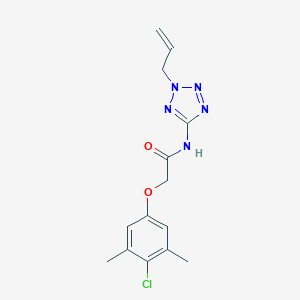
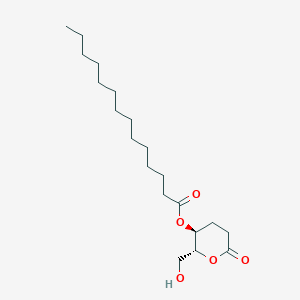
![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)
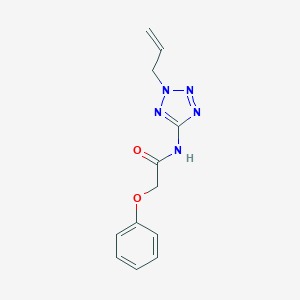
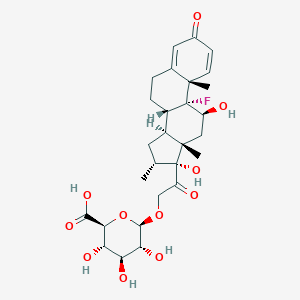
![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)
![(4S)-4-amino-5-[[(2R)-3-(2-bromo-2-chloro-1,1-difluoroethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B235234.png)
